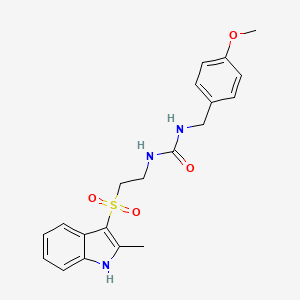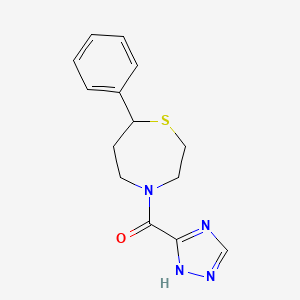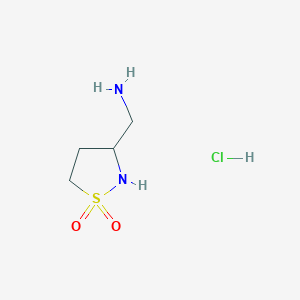![molecular formula C19H12BrClN4O B2375120 (Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide CAS No. 1223877-24-4](/img/structure/B2375120.png)
(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole ring, followed by the introduction of the phenyl groups and the cyanopropenamide group. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, phenyl groups, and cyanopropenamide group would contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The pyrazole ring, phenyl groups, and cyanopropenamide group could all potentially participate in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the functional groups present in it .Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activities
One area of application involves the synthesis of heterocyclic compounds that exhibit potential antimicrobial activities. For instance, studies have explored the synthesis of thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyrazolo[3,4-b]pyridine derivatives, demonstrating their in vitro antimicrobial properties against a range of pathogens (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). This research indicates a significant interest in the development of new antimicrobial agents derived from complex heterocyclic frameworks.
Structural Characterization and Material Science
Another significant application area is the structural characterization of compounds for material science applications. For example, the study of antipyrine derivatives through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations provides insights into the molecular interactions and stability of these compounds. Such research aids in understanding the physical properties of materials and their potential applications in various industries (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).
Synthesis of Novel Compounds with Biological Activities
Research also encompasses the synthesis of novel compounds with various biological activities. For instance, the creation of new pyrazole carboxamide derivatives and their evaluation for insecticidal and fungicidal activities showcases the broad spectrum of potential applications, from agriculture to public health (Zhu, Wang, Zhang, Xiong, Yu, & Li, 2014).
Advanced Polymer Materials
Additionally, the synthesis of aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups from new monomers demonstrates applications in developing advanced polymer materials with high thermal stability and solubility in organic solvents. Such materials are valuable for high-performance applications in aerospace, electronics, and automotive industries (Kim, Lee, Lee, Kim, & Chung, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClN4O/c20-17-3-1-2-4-18(17)24-19(26)14(10-22)9-13-11-23-25(12-13)16-7-5-15(21)6-8-16/h1-9,11-12H,(H,24,26)/b14-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOSAOXYEDVYQY-ZROIWOOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride](/img/structure/B2375039.png)

![N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide](/img/structure/B2375042.png)
![N-[2-[Methyl(1-pyridin-2-ylethyl)amino]ethyl]prop-2-enamide](/img/structure/B2375044.png)


![2-({3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2375047.png)
![2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone](/img/structure/B2375049.png)


![[2-(4-Butylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2375052.png)
![3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2375057.png)

![tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B2375060.png)
